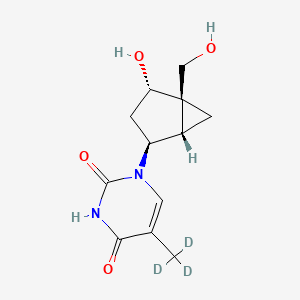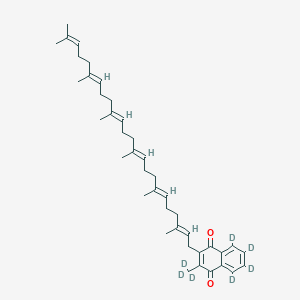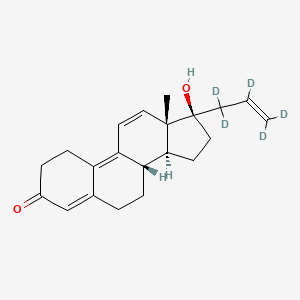
Altrenogest 19,19,20,21,21-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Altrenogest-d5, also known as Allyltrenbolone-d5, is a deuterated form of Altrenogest. Altrenogest is a synthetic progestin belonging to the 19-nortestosterone group. It is widely used in veterinary medicine to suppress or synchronize estrus in horses and pigs . The deuterated form, Altrenogest-d5, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Altrenogest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Altrenogest-d5 involves the incorporation of deuterium atoms into the Altrenogest molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of Altrenogest-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Altrenogest-d5 undergoes several types of chemical reactions, including:
Oxidation: Altrenogest-d5 can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Altrenogest-d5 into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Altrenogest-d5. These derivatives are often used to study the metabolic pathways and biological activities of the parent compound .
Scientific Research Applications
Altrenogest-d5 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Altrenogest in various animal models.
Metabolic Pathways: Helps in identifying and characterizing the metabolites of Altrenogest.
Environmental Studies: Used to study the environmental fate and impact of Altrenogest and its metabolites.
Veterinary Medicine: Research on the efficacy and safety of Altrenogest in synchronizing estrus and maintaining pregnancy in animals
Mechanism of Action
Altrenogest-d5 exerts its effects by binding to progesterone receptors in the target tissues. This binding inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, which in turn suppresses the release of luteinizing hormone from the pituitary gland. This suppression prevents ovulation and maintains pregnancy in animals .
Comparison with Similar Compounds
Similar Compounds
Norethisterone: Another synthetic progestin used in human and veterinary medicine.
Norgestrel: A synthetic progestin with similar applications in contraceptives.
Trenbolone: An anabolic steroid with structural similarities to Altrenogest.
Uniqueness
Altrenogest-d5 is unique due to its deuterated nature, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides stability and allows for precise tracking of the compound in biological systems .
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2 |
InChI Key |
VWAUPFMBXBWEQY-NSGAWIOXSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O)[2H] |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



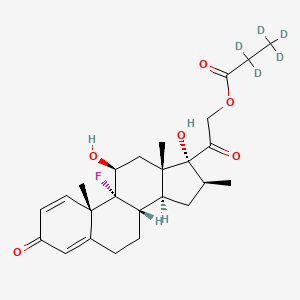
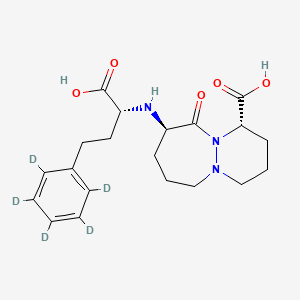
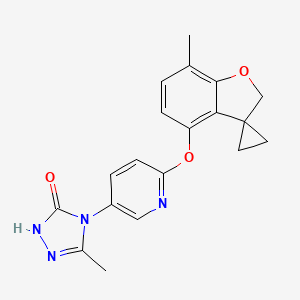
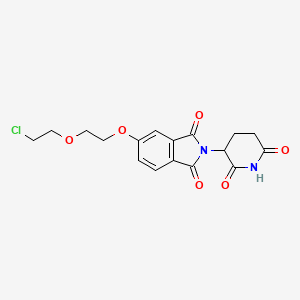
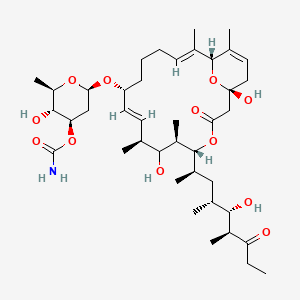
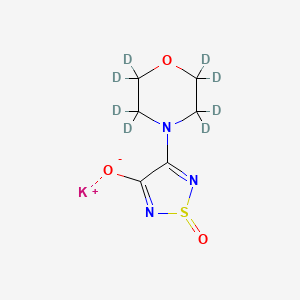
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
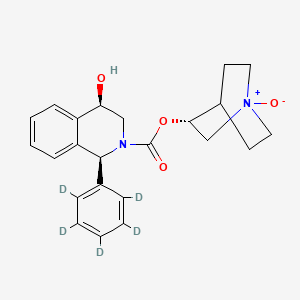
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)

![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
